What is Resorufin acetate's mechanism of action?
What is Resorufin acetate's mechanism of action?
An In-depth Technical Guide to the Mechanism of Action of Resorufin (B1680543) Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resorufin acetate is a well-established fluorogenic substrate used for the detection and quantification of hydrolytic enzyme activity, particularly that of esterases. Its utility in biochemical assays stems from a straightforward and robust mechanism of action: the enzymatic cleavage of a non-fluorescent parent molecule into a highly fluorescent product. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and development settings.
Core Mechanism of Action
The fundamental principle behind Resorufin acetate as a fluorogenic probe is the enzyme-catalyzed hydrolysis of an ester bond.
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Substrate State: Resorufin acetate, also known as 7-acetoxy-3H-phenoxazin-3-one, is a virtually non-fluorescent molecule. The acetylation of the 7-hydroxy group quenches the inherent fluorescence of the resorufin core structure.
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Enzymatic Interaction: Resorufin acetate serves as a substrate for a variety of hydrolytic enzymes, most notably esterases such as cytosolic aldehyde dehydrogenase (ALDH1A1) and chymotrypsin.[1][2] The enzyme's active site accommodates the substrate, positioning the acetyl group for cleavage.
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Hydrolysis: The enzyme catalyzes the hydrolysis of the ester bond, cleaving the acetate group from the resorufin molecule.
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Product State: This cleavage releases the highly fluorescent product, Resorufin (7-hydroxy-3H-phenoxazin-3-one).[2] The free hydroxyl group restores the conjugated pi system of the phenoxazine (B87303) ring, resulting in strong red fluorescence upon excitation.
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Detection: The rate of formation of the fluorescent Resorufin product is directly proportional to the enzyme's activity. This increase in fluorescence can be monitored over time using a fluorometer, allowing for the kinetic analysis of the enzyme.[3]
The reaction is a classic example of a "turn-on" fluorescent probe, where the signal is generated in response to a specific enzymatic event.
Quantitative Data
The utility of Resorufin acetate in quantitative assays is defined by its physicochemical properties and the kinetic parameters of its interaction with specific enzymes.
Physicochemical and Spectroscopic Properties
The properties of Resorufin acetate and its fluorescent product, Resorufin, are summarized below. Note that excitation (λex) and emission (λem) maxima can vary slightly depending on the solvent and pH conditions.[4]
| Property | Resorufin Acetate | Resorufin (Product) |
| Synonyms | O-acetyl Resorufin, 7-Acetoxy-3H-phenoxazin-3-one | 7-Hydroxy-3H-phenoxazin-3-one |
| CAS Number | 1152-14-3 | 635-78-9 |
| Molecular Formula | C₁₄H₉NO₄ | C₁₂H₇NO₃ |
| Molecular Weight | 255.22 g/mol | 213.19 g/mol |
| Appearance | Orange to dark orange powder | Dark red crystalline powder |
| Solubility | Soluble in DMSO (5 mg/ml) and DMF (20 mg/ml) | Soluble in DMSO, methanol |
| Fluorescence | Essentially non-fluorescent | Strong red fluorescence |
| Excitation Max (λex) | N/A | 530-571 nm |
| Emission Max (λem) | N/A | 580-593 nm |
Enzyme Kinetic Parameters
Resorufin acetate is a high-turnover substrate for several esterases. The catalytic efficiency can be described by the Michaelis constant (Kₘ) and the catalytic constant (kcat).
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |
| Sheep Liver Cytosolic ALDH (E1) | Low | 30 - 35 | N/A | In the presence of Mg²⁺ and NAD⁺/NADH | Kitson & Kitson, 1997 |
| Porcine Liver Esterase (PLE) | 5.0 | 10.0 | 2.0 x 10⁶ | pH 7.3, 10 mM HEPES buffer (using Resorufin acetoxymethyl ether) | Grønhøj et al., 2014 |
| α-Chymotrypsin | N/A | N/A | N/A | kcat is virtually identical to that of p-nitrophenyl acetate | Kitson, 1998 |
Note: Data for PLE with a closely related Resorufin-based substrate is included for comparative purposes, as it demonstrates the high efficiency typical for this class of probes.The kcat for ALDH is three orders of magnitude higher than its kcat for aldehyde oxidation, highlighting its potent esterase activity.
Experimental Protocols
The following are generalized protocols for measuring enzyme activity using Resorufin acetate. Specific parameters should be optimized for the particular enzyme and experimental conditions.
General Reagent Preparation
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Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM HEPES or Tris-HCl, pH 7.5 - 8.2). The pH profile for ALDH-catalyzed hydrolysis of Resorufin acetate shows a pKa of approximately 8.2.
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Resorufin Acetate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store protected from light at -20°C.
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Enzyme Solution: Prepare a stock solution of the purified enzyme or lysate in a suitable buffer on ice. The final concentration will depend on the enzyme's activity.
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(Optional) Cofactors/Activators: For enzymes like ALDH, include necessary cofactors (e.g., NAD⁺) or activators (e.g., MgCl₂) in the assay buffer.
Protocol for ALDH1A1 Esterase Activity Assay
This protocol is adapted from methodologies described for cytosolic aldehyde dehydrogenase.
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Prepare Reaction Plate: Work in a 96-well black, clear-bottom microplate suitable for fluorescence measurements.
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Set up Reactions: For each reaction, add the following to a final volume of 100 µL:
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80 µL of Assay Buffer (e.g., 50 mM HEPES, pH 8.0, containing 1 mM NAD⁺ and 5 mM MgCl₂).
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10 µL of sample (purified enzyme or cell lysate).
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Optional: Include a "no enzyme" control well with 10 µL of buffer instead of the sample to measure spontaneous hydrolysis.
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Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
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Initiate Reaction: Add 10 µL of a working solution of Resorufin acetate (e.g., 100 µM in assay buffer) to each well to start the reaction. The final substrate concentration should ideally be at or below the Kₘ.
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Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30-60 minutes).
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Excitation: ~560 nm
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Emission: ~585 nm
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Data Analysis:
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Subtract the rate of spontaneous hydrolysis (from the "no enzyme" control) from the rates of the enzymatic reactions.
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Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
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If a Resorufin standard curve is prepared, the rate can be converted from RFU/min to moles/min.
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Conclusion
Resorufin acetate operates via a reliable and highly sensitive mechanism, making it an invaluable tool for probing the activity of esterases and other hydrolytic enzymes. Its "turn-on" fluorescence upon enzymatic cleavage provides a direct and continuous measure of enzyme kinetics. By understanding the core mechanism, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively leverage this fluorogenic substrate for applications ranging from fundamental enzymology to high-throughput screening in drug development.
References
- 1. Studies on the chymotrypsin-catalysed hydrolysis of resorufin acetate and resorufin bromoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of the esterase activity of cytosolic aldehyde dehydrogenase with resorufin acetate as substrate - PMC [pmc.ncbi.nlm.nih.gov]
